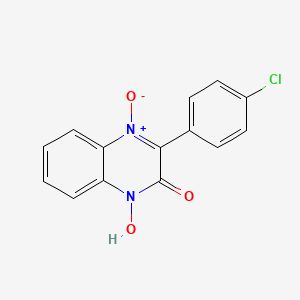![molecular formula C14H14N2O4S B5527688 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5527688.png)
7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of spiro compounds like 7-[(5-acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione involves complex organic synthesis techniques. An example is the synthesis of diazaspiro nonanes through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, starting from malononitrile (Ji Zhiqin, 2004). These methods emphasize efficiency and yield, demonstrating the intricate steps required to assemble such molecules.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic nature, where two or more rings are joined at a single atom. The structural analysis often involves advanced techniques like X-ray diffraction and NMR spectroscopy, offering insights into their conformation and stereochemistry. For instance, studies on similar diazaspiro nonanes reveal optically active materials due to screw-type symmetry, without asymmetric carbon atoms, highlighting the unique structural attributes of these compounds (R. L. Willer et al., 2012).
Chemical Reactions and Properties
Spiro compounds participate in various chemical reactions, reflecting their reactivity and potential for further chemical modifications. For example, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones showcases the Mn(III)-based oxidation reactions of these compounds, illustrating their versatility in organic synthesis (Thanh‐Truc Huynh et al., 2017).
Physical Properties Analysis
The physical properties of spiro compounds like solubility, melting point, and density are crucial for their application and handling. The densities of diazaspiro nonanes, for instance, have been meticulously studied, revealing slight differences between racemates and optically active compounds, which can influence their physical behavior in different environments (R. L. Willer et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, define the applicability of spiro compounds in synthesis and drug development. Studies on their reactivity, such as the PCl3-mediated cyclization to synthesize N-alkenyl derivatives, highlight the synthetic utility of spiro frameworks in constructing complex molecules (G. Baccolini et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(5-acetylthiophene-2-carbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-8(17)9-2-3-10(21-9)12(19)16-5-4-14(7-16)6-11(18)15-13(14)20/h2-3H,4-7H2,1H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULOCKILUFEZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC3(C2)CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(5-Acetyl-2-thienyl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

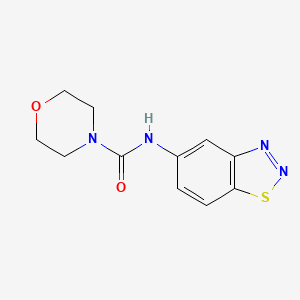
![2-{[(2,3-dimethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5527611.png)
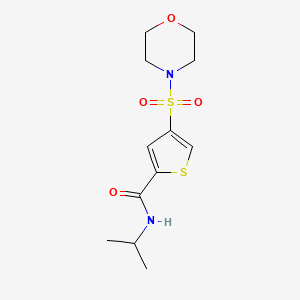

![4-[(isopropylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5527629.png)

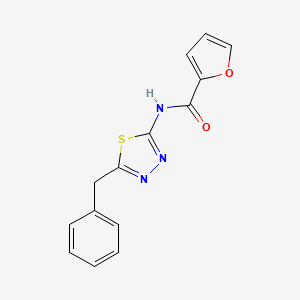
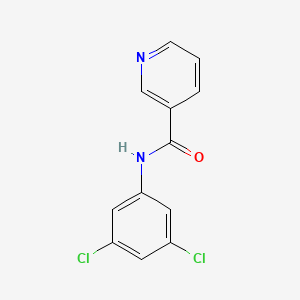
![methyl 3-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5527653.png)
![5,6-dimethyl-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5527659.png)

![({5-[1-(imidazo[1,2-a]pyridin-2-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5527669.png)
![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5527696.png)
